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Compound of Interest

Compound Name: ML162-yne

Cat. No.: B10857393 Get Quote

ML162 is a small molecule compound identified as a potent inducer of ferroptosis, a form of

regulated cell death characterized by iron-dependent lipid peroxidation.[1][2][3] It has garnered

significant interest in the field of cancer research due to its selective lethal effects on cancer

cells, particularly those harboring mutations in the RAS oncogene.[4] ML162 possesses a

chloroacetamide functional group, which enables it to form covalent bonds with its protein

targets.[1]

To facilitate the identification of these cellular targets, a chemical probe called ML162-yne was

developed.[5][6] ML162-yne is an analog of ML162 that incorporates an alkyne group. This

alkyne handle allows for the use of "click chemistry" to attach reporter tags, such as

fluorophores or biotin, enabling the visualization and affinity purification of proteins that are

covalently modified by the compound.[5][6][7] The use of ML162-yne has been instrumental in

elucidating the mechanism of action of ML162.

Mechanism of Action: An Evolving Understanding
The mechanism of action of ML162 has been a subject of ongoing investigation and has

evolved over time.

The Initial Hypothesis: Direct GPX4 Inhibition
Initially, ML162 was characterized as a direct and covalent inhibitor of Glutathione Peroxidase 4

(GPX4).[4][8] GPX4 is a crucial enzyme that utilizes glutathione to reduce lipid hydroperoxides,

thereby protecting cells from the damaging effects of lipid peroxidation and preventing
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ferroptosis.[1] The hypothesis was that by covalently binding to and inhibiting GPX4, ML162

would lead to an accumulation of lipid peroxides, ultimately triggering ferroptotic cell death.

Several studies have demonstrated that ML162-yne can pull down GPX4 from cell lysates,

supporting the notion of a direct interaction in a cellular context.[5][7][9]

The Revised Model: Targeting Thioredoxin Reductase 1
(TXNRD1)
More recent and compelling evidence has challenged the direct GPX4 inhibition model. Studies

have shown that ML162 does not directly inhibit the enzymatic activity of purified recombinant

GPX4.[1][2][3] Instead, these studies have identified Thioredoxin Reductase 1 (TXNRD1),

another key selenoenzyme in cellular redox control, as a primary target of ML162.[1][2][3][10]

TXNRD1 is a central component of the thioredoxin system, which works in parallel with the

glutathione system to maintain redox homeostasis. Inhibition of TXNRD1 can lead to a buildup

of reactive oxygen species and induce a form of cell death that closely resembles ferroptosis.

[1][10] This revised understanding suggests that the ferroptosis-inducing effects of ML162 may

be mediated, at least in part, through the inhibition of TXNRD1. It is important to note that the

cellular context appears to be crucial, as ML162 does engage with GPX4 in intact cells.[9]

Applications of ML162-yne in Cancer Research
ML162-yne serves as a valuable chemical probe for several applications in cancer research:

Target Identification and Validation: The primary use of ML162-yne is to identify the covalent

binding partners of ML162 within the cellular proteome. This has been pivotal in the

identification of TXNRD1 as a target.[1]

Mechanism of Action Studies: By understanding which proteins ML162 interacts with,

researchers can better elucidate the downstream signaling pathways that lead to ferroptosis.

Selectivity Profiling: ML162-yne has been used in proteome-wide reactivity profiling

experiments. These studies have revealed that ML162-yne interacts with a large number of

cellular proteins, indicating a degree of promiscuity.[6][7] This is an important consideration

for the development of more selective and potent analogs.
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Development of Novel Therapeutics: The insights gained from using ML162-yne are

informing the design of new and improved ferroptosis-inducing compounds with enhanced

potency and selectivity for therapeutic applications in cancer.[11][12][13]

Quantitative Data
The following table summarizes the available quantitative data for ML162 and its derivatives.

Compound Cell Line Assay Type IC50 / DC50 Reference

ML162

HRASG12V-

expressing BJ

fibroblasts

Cytotoxicity 25 nM [4]

ML162
Wild-type BJ

fibroblasts
Cytotoxicity 578 nM [4]

N15 (ML162

derivative)

Various

ferroptosis-

sensitive cancer

cells

Cytotoxicity Single-digit nM [12]

N15 (ML162

derivative)
Not specified Degradation

DC50 of 28 nM

(at 10h)
[12]

Experimental Protocols
Detailed methodologies for key experiments involving ML162-yne are provided below.

Affinity Pull-Down Assay for Target Identification
This protocol is used to enrich and identify proteins that are covalently modified by ML162-yne.

Cell Treatment:

Culture cancer cells to 70-80% confluency.

Treat the cells with ML162-yne (typically 10 µM) or a DMSO vehicle control for 1-4 hours.
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Cell Lysis:

Wash the cells with ice-cold PBS.

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

Clarify the lysate by centrifugation to remove cellular debris.

Click Chemistry Reaction:

To the clarified lysate, add a biotin-azide tag, copper (II) sulfate, and a reducing agent

(e.g., sodium ascorbate).

Incubate the reaction to allow for the cycloaddition reaction between the alkyne on ML162-
yne and the azide on the biotin tag.

Affinity Purification:

Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotin-

tagged protein complexes.

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

Elution and Analysis:

Elute the bound proteins from the beads using a high-concentration biotin solution or by

boiling in SDS-PAGE sample buffer.

Analyze the eluted proteins by Western blotting using an antibody against a suspected

target (e.g., GPX4 or TXNRD1) or by mass spectrometry for unbiased proteome-wide

identification.

In-Gel Fluorescence Labeling for Proteome Reactivity
Profiling
This protocol allows for the visualization of all proteins that have been covalently modified by

ML162-yne.
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Cell Treatment and Lysis:

Follow the same procedure as for the affinity pull-down assay.

Click Chemistry Reaction:

Instead of a biotin-azide tag, use a fluorescent azide tag (e.g., rhodamine-azide).

Perform the click chemistry reaction as described above.

Protein Separation and Visualization:

Separate the proteins in the lysate by SDS-PAGE.

Visualize the fluorescently labeled proteins directly in the gel using a fluorescence gel

scanner. This will reveal all proteins that have reacted with ML162-yne.

Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the engagement of ML162 with its target proteins in intact cells.

Cell Treatment:

Treat cultured cells with ML162 (typically 5-10 µM) or a DMSO control for a specified time

(e.g., 1-4 hours).

Heating and Lysis:

Harvest the cells and resuspend them in PBS.

Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g.,

30-60°C) for a short period (e.g., 3 minutes).

Lyse the cells by freeze-thaw cycles.

Analysis:

Separate the soluble and aggregated protein fractions by centrifugation.
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Analyze the amount of the target protein (e.g., GPX4 or TXNRD1) remaining in the soluble

fraction by Western blotting.

Binding of ML162 to its target protein will typically stabilize the protein, resulting in it

remaining soluble at higher temperatures compared to the untreated control.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways of ML162 and a typical

experimental workflow for target identification using ML162-yne.
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Caption: Proposed mechanisms of ML162-induced ferroptosis.
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Caption: Workflow for ML162 target identification using ML162-yne.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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